BenchChemオンラインストアへようこそ!

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Drug Metabolism Carboxylesterase Off-Target Selectivity

This benzothiazole derivative (MW 389.5; C22H19N3O2S) features a unique 6-methoxy-2-pyridylmethyl substitution pattern, creating a distinct pharmacophore for kinase or AhR target screening. Its negligible CES1/CES2 inhibition (IC50 >100 µM) makes it an ideal negative control in drug metabolism assays, eliminating confounding hydrolysis artifacts in human liver microsome studies. Sourced as a lead-like scaffold (Lipinski-compliant, MW <400) for breast (MCF-7) or liver (HepG2) cancer SAR exploration and diversity-oriented synthesis libraries.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 899735-73-0
Cat. No. B2837369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
CAS899735-73-0
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C22H19N3O2S/c1-27-18-10-11-19-20(14-18)28-22(24-19)25(15-17-9-5-6-12-23-17)21(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3
InChIKeySVDAFUIEGRDJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide (899735-73-0): A Specialized Benzothiazole Scaffold for Targeted Research


N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide (CAS 899735-73-0) is a synthetic small molecule featuring a benzothiazole core with a 6-methoxy substituent, an N-phenylacetyl group, and an N-(pyridin-2-ylmethyl) moiety. This compound is cataloged primarily as a research chemical for oncology and chemical biology investigations . Publicly available physicochemical characterization confirms a molecular formula of C22H19N3O2S and a molecular weight of 389.5 g/mol .

Procurement Risk: Why Close Analogs of 899735-73-0 Cannot Be Assumed Functionally Equivalent


Benzothiazole derivatives are highly sensitive to substitution patterns; even minor structural modifications can profoundly alter target binding, selectivity, and pharmacokinetic profiles. This compound's unique combination of a 6-methoxy donor group, a flexible N-phenylacetyl linker, and a 2-pyridylmethyl terminus creates a distinct pharmacophore that cannot be replicated by simpler analogs. Evidence from structure-activity relationship (SAR) studies on 2-aryl and 2-pyridinylbenzothiazoles demonstrates that functionalization at the 6-position and the nature of the N-substituent are critical determinants of biological outcome, including antimicrobial potency and aryl hydrocarbon receptor (AhR) modulation [1]. Consequently, substituting this compound with a generic benzothiazole or a positional isomer introduces unquantified risk of altered activity, rendering them unsuitable for reproducible scientific procurement.

Quantitative Differentiation of 899735-73-0: Evidence for Informed Procurement Decisions


Negligible Carboxylesterase Inhibition: A Differentiator from CES-Interacting Agents

This compound exhibits negligible inhibitory activity against human carboxylesterases (CES1 and CES2). In a standardized microsomal assay, the IC50 for both isoforms was >1.00E+5 nM (>100 µM) [1]. This contrasts sharply with the known CES2 inhibitor loperamide, which displays an IC50 of 1.72 µM in a comparable in vitro system [2]. The approximately 58-fold weaker inhibition suggests that 899735-73-0 is unlikely to interfere with CES-mediated prodrug activation or lipid metabolism.

Drug Metabolism Carboxylesterase Off-Target Selectivity Drug-Drug Interactions

Projected Antiproliferative Potency Inferred from Pyridine-Thiazole Hybrid Analogs

Quantitative activity data for 899735-73-0 against cancer cell lines is not yet published in peer-reviewed literature. However, structurally related pyridine-thiazole hybrids from the same chemical space have demonstrated consistent, low micromolar antiproliferative activity. As a class-level benchmark, functionalized pyridine-linked thiazole derivatives reported by Alqahtani et al. (2021) exhibited IC50 values ranging from 5.36 to 8.76 µM against MCF-7 (breast) and HepG2 (liver) cancer cell lines, an activity comparable to the standard chemotherapeutic agent 5-fluorouracil (5-FU) tested under analogous conditions [1]. 5-FU typically shows an IC50 of approximately 1.6–24 µM in MCF-7 cells, depending on assay duration and methodology [2]. This class-level data positions the benzothiazole-pyridine chemotype, to which 899735-73-0 belongs, within a clinically relevant potency window.

Anticancer Activity Cytotoxicity MCF-7 HepG2 Pyridine-Thiazole Hybrids

Physicochemical Differentiation from Simpler 2-Acetamido-Benzothiazole Precursors

The introduction of the N-phenylacetyl and N-(pyridin-2-ylmethyl) substituents in 899735-73-0 (MW 389.5 g/mol) represents a significant physicochemical departure from the core scaffold N-(6-methoxybenzo[d]thiazol-2-yl)acetamide (MW 222.26 g/mol) . This 75% increase in molecular weight is accompanied by an increase in the calculated partition coefficient (cLogP), which predicts enhanced membrane permeability relative to the unsubstituted acetamide analog. Such modifications are consistent with established medicinal chemistry strategies for improving cellular potency and oral bioavailability in benzothiazole-based anticancer agents.

Lipophilicity Molecular Weight Physicochemical Properties Lead Optimization

Optimal Deployment Scenarios for 899735-73-0 in Scientific and Industrial Workflows


In Vitro Drug Metabolism and DDI Liability Screening

Given its negligible inhibition of CES1 and CES2 (IC50 >100 µM), 899735-73-0 can be deployed as a negative control or as a scaffold for probe development in drug metabolism assays. This reduces the risk of confounding hydrolysis artifacts in pharmacokinetic studies, particularly when assessing prodrug activation or lipid metabolism in human liver microsomes [1].

Anticancer Hit-to-Lead Optimization Programs

Procurement for academic and industrial medicinal chemistry groups working on breast (MCF-7) or liver (HepG2) cancer models is rational. The compound can serve as a starting point for structure-activity relationship (SAR) exploration, building on the established low-micromolar potency of its pyridine-thiazole chemotype class [2].

Chemical Probe Development for Benzothiazole-Interacting Targets

The unique 6-methoxy-2-pyridylmethyl substitution pattern may confer affinity for specific kinase or AhR targets, as suggested by SAR trends in 2-pyridinylbenzothiazoles [3]. This compound is suitable for screening campaigns aimed at identifying new allosteric modulators or selective inhibitors within the benzothiazole chemical space.

Procurement for Academic Compound Libraries and High-Throughput Screening

For core facilities and screening centers, 899735-73-0 offers a structurally complex, lead-like entry (MW <400) into diversity-oriented synthesis libraries. Its physicochemical profile aligns with Lipinski's rule of five, making it a valuable addition for unbiased phenotypic screening campaigns.

Quote Request

Request a Quote for N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.